Superior Antiproliferative Potency of Sinularin vs. Dihydrosinularin in Multiple Cancer Types
Sinularin demonstrates consistently higher antiproliferative activity than its close structural analog, dihydrosinularin. In a direct comparative study using 24-hour ATP assays, sinularin exhibited IC50 values of 32 µM, 2 µM, and 12 µM in triple-negative breast (MDA-MB-231), lung (H1299), and liver (HA22T/VGH) cancer cell lines, respectively. Dihydrosinularin showed significantly higher IC50 values in these same models, indicating inferior potency [1]. This head-to-head comparison establishes sinularin as the more potent agent for anticancer research in these indications.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 32 µM (MDA-MB-231), 2 µM (H1299), 12 µM (HA22T/VGH) |
| Comparator Or Baseline | Dihydrosinularin: higher IC50 values in the same assays |
| Quantified Difference | Sinularin shows lower IC50 values, indicating higher potency |
| Conditions | 24-hour ATP assay in breast, lung, and liver cancer cell lines |
Why This Matters
Direct potency comparison validates sinularin's selection over dihydrosinularin for projects requiring maximal antiproliferative effect in breast, lung, or liver cancer models.
- [1] Wang SC, Li RN, Lin LC, Tang JY, Su JH, Sheu JH, Chang HW. Comparison of Antioxidant and Anticancer Properties of Soft Coral-Derived Sinularin and Dihydrosinularin. Molecules. 2021 Jun 24;26(13):3853. PMID: 34202679. View Source
